6-Chloropurine riboside, 5'-monophosphate
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Overview
Description
6-Chloropurine riboside, 5’-monophosphate is a purine nucleoside monophosphate derivative. It is a small molecule with the chemical formula C10H13ClN4O7P and a molecular weight of 367.66 g/mol
Preparation Methods
The synthesis of 6-Chloropurine riboside, 5’-monophosphate typically involves the phosphorylation of 6-Chloropurine riboside. One common method includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine . The reaction is carried out under controlled conditions to ensure the selective formation of the monophosphate ester. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6-Chloropurine riboside, 5’-monophosphate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with various nucleophiles under mild conditions.
Oxidation and Reduction: The ribose moiety can undergo oxidation to form ribonolactone derivatives or reduction to form deoxyribose derivatives.
Hydrolysis: The phosphate group can be hydrolyzed under acidic or enzymatic conditions to yield 6-Chloropurine riboside.
Scientific Research Applications
6-Chloropurine riboside, 5’-monophosphate has several applications in scientific research:
Medicine: It serves as a purine substrate analogue in studies involving antiviral and anticancer activities.
Industry: The compound is used in the production of nucleoside-based pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action of 6-Chloropurine riboside, 5’-monophosphate involves its interaction with specific enzymes and molecular targets. It acts as an inhibitor of amidophosphoribosyltransferase and inosine-5’-monophosphate dehydrogenase, which are key enzymes in the purine biosynthesis pathway . By inhibiting these enzymes, the compound can disrupt the synthesis of guanine nucleotides, thereby affecting cell growth and proliferation .
Comparison with Similar Compounds
6-Chloropurine riboside, 5’-monophosphate can be compared with other purine nucleoside monophosphates such as:
Inosine monophosphate (IMP): Unlike 6-Chloropurine riboside, 5’-monophosphate, IMP is a naturally occurring nucleotide involved in the de novo synthesis of purine nucleotides.
Adenosine monophosphate (AMP): AMP is another naturally occurring nucleotide that plays a crucial role in cellular energy transfer.
Guanosine monophosphate (GMP): GMP is involved in protein synthesis and signal transduction pathways.
The uniqueness of 6-Chloropurine riboside, 5’-monophosphate lies in its chlorine substitution at the 6-position, which imparts distinct biochemical properties and potential therapeutic applications .
Properties
Molecular Formula |
C10H13ClN4O7P+ |
---|---|
Molecular Weight |
367.66 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-chloro-7H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H12ClN4O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,18,19,20)/p+1/t4-,6-,7-,10-/m1/s1 |
InChI Key |
ALOBOMYIOYNCBS-KQYNXXCUSA-O |
Isomeric SMILES |
C1=[N+](C2=C(N1)C(=NC=N2)Cl)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |
Canonical SMILES |
C1=[N+](C2=C(N1)C(=NC=N2)Cl)C3C(C(C(O3)COP(=O)(O)O)O)O |
Origin of Product |
United States |
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